molecular formula C12H15NO4 B8331894 Ethyl 2-formyl-3-(6-methoxy-3-pyridyl)propionate

Ethyl 2-formyl-3-(6-methoxy-3-pyridyl)propionate

Cat. No.: B8331894
M. Wt: 237.25 g/mol
InChI Key: MHHUXKYMQGCHOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-formyl-3-(6-methoxy-3-pyridyl)propionate is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

ethyl 2-formyl-3-(6-methoxypyridin-3-yl)propanoate

InChI

InChI=1S/C12H15NO4/c1-3-17-12(15)10(8-14)6-9-4-5-11(16-2)13-7-9/h4-5,7-8,10H,3,6H2,1-2H3

InChI Key

MHHUXKYMQGCHOW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CN=C(C=C1)OC)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl 3-(6-methoxy-3-pyridyl)propionate (32.74 g) and ethyl formate (17.22 g) was added dropwise over 1.5 hours to a stirred suspension of sodium hydride in oil (50%, 9.38 g) in 1,2-dimethoxyethane (50 ml) cooled to -2°, and allowed to stand overnight at room temperature. The mixture was poured on to ice and the mixture was extracted with ether (discarded), and the aqueous phase was adjusted to pH 5 with 2N sulphuric acid. An oil was precipitated and crystallised on standing to give ethyl 2-formyl-3-(6-methoxy-3-pyridyl)propionate (25.9 g, 70%), m.p. 91.5-94°. A sample recrystallised from aqueous ethanol had m.p. 93-94°.
Quantity
32.74 g
Type
reactant
Reaction Step One
Quantity
17.22 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
9.38 g
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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